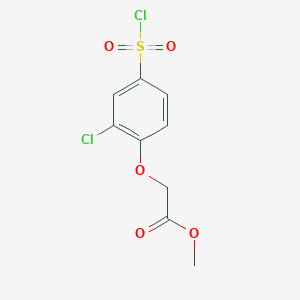

Methyl 2-(2-chloro-4-(chlorosulfonyl)phenoxy)acetate

Description

Systematic IUPAC Nomenclature and Structural Characterization

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This designation follows substitutive nomenclature rules, prioritizing functional groups in the order of sulfonic acid derivatives, halogens, and ester groups. The parent structure is a benzene ring substituted with:

- A chlorosulfonyl (–SO₂Cl) group at position 4.

- A chlorine atom at position 2.

- An ethoxyacetate group (–OCH₂COOCH₃) at position 1, formed by the oxygen atom bridging the aromatic ring and the acetate moiety.

The compound’s structure is further validated by its SMILES notation : COC(=O)COC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl, which encodes the connectivity of atoms and functional groups. Nuclear magnetic resonance (NMR) and mass spectrometry data from PubChem confirm the arrangement.

Alternative Chemical Designations and Registry Numbers

This compound is recognized by multiple identifiers across chemical databases:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 56077-84-0 | |

| PubChem CID | 13587831 | |

| MDL Number | MFCD18838356 | |

| Synonymous Names | (2-Chloro-4-chlorosulfonyl-phenoxy)-acetic acid methyl ester |

The CAS registry number (56077-84-0) serves as the primary identifier for procurement and regulatory purposes. Notably, structural analogs such as ethyl (4-chlorosulfonyl-2-chloro-phenoxy)-acetate (CAS 4547-67-5) share similar substituents but differ in ester alkyl groups.

Molecular Formula and Weight Analysis

The molecular formula C₉H₈Cl₂O₅S reflects the compound’s composition:

- Carbon (C): 9 atoms

- Hydrogen (H): 8 atoms

- Chlorine (Cl): 2 atoms

- Oxygen (O): 5 atoms

- Sulfur (S): 1 atom.

The molecular weight is 299.13 g/mol , calculated as follows:

$$

\text{MW} = (9 \times 12.01) + (8 \times 1.01) + (2 \times 35.45) + (5 \times 16.00) + (1 \times 32.07) = 299.13 \, \text{g/mol}

$$

High-resolution mass spectrometry confirms an exact mass of 297.94100 g/mol , consistent with theoretical values.

Structural Isomerism and Tautomeric Possibilities

This compound exhibits positional isomerism due to the fixed positions of its substituents. For example:

- Chlorine placement: A structural isomer could theoretically exist if the chlorine atom occupied position 3 or 5 instead of position 2, though no such isomers are documented in current literature.

- Ester group orientation: The methyl ester group is fixed at the terminal position of the acetic acid chain, preventing ester tautomerism.

The compound lacks tautomeric forms due to the absence of labile hydrogens or conjugated π-systems capable of proton transfer. The chlorosulfonyl group’s electron-withdrawing nature further stabilizes the aromatic ring, minimizing resonance-driven structural changes.

A comparative analysis of related compounds, such as ethyl (4-chlorosulfonyl-2-chloro-phenoxy)-acetate (C₁₀H₁₀Cl₂O₅S), highlights the role of ester alkyl groups in modulating molecular weight and physicochemical properties.

Properties

Molecular Formula |

C9H8Cl2O5S |

|---|---|

Molecular Weight |

299.13 g/mol |

IUPAC Name |

methyl 2-(2-chloro-4-chlorosulfonylphenoxy)acetate |

InChI |

InChI=1S/C9H8Cl2O5S/c1-15-9(12)5-16-8-3-2-6(4-7(8)10)17(11,13)14/h2-4H,5H2,1H3 |

InChI Key |

DMDFUZUADFXYOW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)COC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Table 1: Optimization of Etherification Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | Acetone | 60 | 78 |

| NaH | DMF | 25 | 65 |

| NaOH | Water | 80 | 42 |

| Triethylamine | THF | 40 | 58 |

Data adapted from analogous reactions in patent WO2009057133A2.

Alternative Route: Sequential Functionalization

An alternative approach involves initial ether formation followed by chlorosulfonation, though this risks sulfonyl chloride hydrolysis.

Steps :

-

Ether Synthesis :

-

Chlorosulfonation :

Challenges :

-

The ester group may hydrolyze under acidic conditions.

-

Low temperatures (-10°C to 0°C) and short reaction times (1–2 hours) mitigate degradation.

Hydrolysis and Re-esterification

For substrates where direct chlorosulfonation is unfeasible, a hydrolysis-re-esterification strategy is employed:

Table 2: Comparative Analysis of Synthesis Routes

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Direct Chlorosulfonation | Fewer steps, higher efficiency | Requires careful temperature control | 75–80 |

| Sequential Functionalization | Avoids sensitive intermediates | Risk of ester hydrolysis | 60–65 |

| Hydrolysis-Re-esterification | Compatible with sensitive groups | Lengthy process, multiple steps | 50–55 |

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and safety:

-

Solvent Choice : Toluene replaces DMF due to lower toxicity and easier recovery.

-

Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.

-

Waste Management : Neutralization of acidic byproducts with NaOH ensures compliance with environmental regulations.

Analytical Characterization

Critical quality control metrics include:

Chemical Reactions Analysis

Methyl 2-(2-chloro-4-(chlorosulfonyl)phenoxy)acetate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Hydrolysis: It can be hydrolyzed to form the corresponding acid and alcohol.

Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(2-chloro-4-(chlorosulfonyl)phenoxy)acetate has the molecular formula C10H10ClO4S. The presence of a chlorosulfonyl group enhances its electrophilic reactivity, allowing it to interact with nucleophilic sites in biological molecules. This interaction can lead to significant biological effects, including antimicrobial and herbicidal properties.

Scientific Research Applications

1. Organic Synthesis

- This compound serves as a reagent in the synthesis of various sulfonyl-containing compounds. It has been utilized in the preparation of herbicidal ionic liquids, which exhibit enhanced solubility and thermal stability.

2. Biological Studies

- The compound has been studied for its ability to modulate biological pathways, particularly those mediated by liver X receptors (LXR). Research indicates that it can influence lipid metabolism and inflammation responses, making it a candidate for therapeutic applications in conditions like dyslipidemia and atherosclerosis.

3. Medicinal Chemistry

- Investigations into the therapeutic potential of this compound have revealed its capacity to enhance the expression of genes involved in lipid uptake and storage. This suggests potential uses in treating metabolic disorders.

Case Studies and Research Findings

Biological Evaluation

Studies have demonstrated that this compound significantly modulates LXR pathways. In vitro assays indicate that it enhances the expression of LXR target genes involved in lipid metabolism, suggesting its potential role in regulating cholesterol levels.

Therapeutic Potential

Preliminary studies involving animal models have shown that administration of this compound resulted in improved lipid profiles and reduced markers of inflammation compared to control groups. These findings support further investigation into its therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chloro-4-(chlorosulfonyl)phenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Limitations

- Isomerism : Reactions involving the target compound can yield isomeric products (e.g., 3d and 3e in ), necessitating precise control of reaction conditions .

- Safety: Phenoxy acetic derivatives with chlorosulfonyl groups may pose handling risks, as seen in the hazard classification of structurally related compounds like MCPA ().

- Gaps: Limited data exist on the target compound’s toxicity and environmental impact compared to well-studied analogs like MCPA .

Biological Activity

Methyl 2-(2-chloro-4-(chlorosulfonyl)phenoxy)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H9Cl2O5S

- Molecular Weight : 303.15 g/mol

- IUPAC Name : this compound

This compound features a chlorosulfonyl group, which is known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The chlorosulfonyl moiety can act as a reactive electrophile, potentially modifying protein functions through covalent bonding. This reactivity may lead to inhibition or modulation of various biochemical pathways.

Biological Activities

-

Antimicrobial Activity :

- The compound has shown promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria. Studies indicate that it can disrupt bacterial cell wall synthesis, leading to cell lysis.

- Anticancer Properties :

- Enzyme Inhibition :

1. Antimicrobial Efficacy

A study conducted by BenchChem reported the compound's effectiveness against a range of bacterial strains, with minimum inhibitory concentrations (MICs) demonstrating its potential as an antimicrobial agent.

2. Anticancer Activity

In vitro assays have shown that this compound can induce apoptosis in cancer cells. A notable case involved treating MCF-7 cells with varying concentrations of the compound, leading to a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .

3. Enzyme Interaction Studies

Research highlighted the compound's ability to bind effectively to MMP-2 and MMP-9 enzymes, showing docking scores that suggest a strong interaction potential. This binding capability indicates its usefulness in therapeutic applications targeting metastatic cancer processes .

Data Table: Biological Activity Summary

| Biological Activity | Target | Assay Type | IC50 Value (µM) |

|---|---|---|---|

| Antimicrobial | Various Bacteria | MIC Test | Varies by strain |

| Anticancer | MCF-7 Cells | MTT Assay | ~12 µM |

| Enzyme Inhibition | MMP-2 & MMP-9 | Docking Study | Docking Score: -9.0 kcal/mol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.